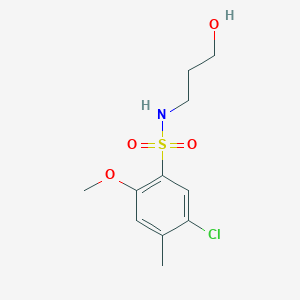
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly referred to as PMSB or PSB-0739. This compound has been the focus of scientific research due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of a specific enzyme known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cell growth and survival. Inhibition of HSP90 leads to the degradation of these proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. Additionally, it has been shown to inhibit the growth and migration of endothelial cells, which are involved in the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for HSP90. This allows for the selective inhibition of HSP90 without affecting other proteins. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide could focus on its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies could investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of pentyloxybenzene with pyridine-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product.
Scientific Research Applications
Research studies have shown that 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide has potential applications in the treatment of several diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-2-3-6-13-22-16-8-10-17(11-9-16)23(20,21)19-14-15-7-4-5-12-18-15/h4-5,7-12,19H,2-3,6,13-14H2,1H3 |
InChI Key |
NYRSPHGQGVVRTC-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)